molecular formula C14H19FN2O B5401928 N-(2-fluorophenyl)-3,5-dimethyl-1-piperidinecarboxamide

N-(2-fluorophenyl)-3,5-dimethyl-1-piperidinecarboxamide

Cat. No.: B5401928
M. Wt: 250.31 g/mol
InChI Key: MLSCDEKVQLXLII-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-3,5-dimethyl-1-piperidinecarboxamide is a synthetic compound characterized by the presence of a fluorophenyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-3,5-dimethyl-1-piperidinecarboxamide typically involves the reaction of 2-fluoroaniline with 3,5-dimethylpiperidine-1-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-3,5-dimethyl-1-piperidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

N-(2-fluorophenyl)-3,5-dimethyl-1-piperidinecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-3,5-dimethyl-1-piperidinecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances the compound’s ability to bind to these targets, potentially modulating their activity. The piperidine ring provides structural stability and influences the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide
  • N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]butanamide
  • N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-2-methylpropanamide

Uniqueness

N-(2-fluorophenyl)-3,5-dimethyl-1-piperidinecarboxamide is unique due to the presence of the 3,5-dimethyl groups on the piperidine ring, which can influence its binding affinity and selectivity for specific molecular targets. This structural feature distinguishes it from other similar compounds and may contribute to its unique pharmacological profile.

Properties

IUPAC Name

N-(2-fluorophenyl)-3,5-dimethylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O/c1-10-7-11(2)9-17(8-10)14(18)16-13-6-4-3-5-12(13)15/h3-6,10-11H,7-9H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLSCDEKVQLXLII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)NC2=CC=CC=C2F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796977
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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